molecular formula C5H9NO4 B1602489 2-amino(513C)pentanedioic acid CAS No. 95388-01-5

2-amino(513C)pentanedioic acid

Cat. No.: B1602489
CAS No.: 95388-01-5
M. Wt: 148.12 g/mol
InChI Key: WHUUTDBJXJRKMK-AZXPZELESA-N
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Description

2-Amino(513C)pentanedioic acid is a stable isotope-labeled derivative of glutamic acid (2-aminopentanedioic acid), where the carbon-13 (^13C) isotope is incorporated at the C5 position. This modification is primarily utilized in metabolic tracing studies, particularly in NMR-based research, to investigate glutamine/glutamate pathways in cellular systems . Glutamic acid itself is a non-essential amino acid critical for purine and pyrimidine biosynthesis, neurotransmission, and energy metabolism . The isotopic labeling enables precise tracking of its metabolic fate in biological systems, making it valuable in oncology and neurology research.

Properties

CAS No.

95388-01-5

Molecular Formula

C5H9NO4

Molecular Weight

148.12 g/mol

IUPAC Name

2-amino(513C)pentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i4+1

InChI Key

WHUUTDBJXJRKMK-AZXPZELESA-N

SMILES

C(CC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(C[13C](=O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

sequence

X

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(513C)pentanedioic acid typically involves the incorporation of carbon-13 into the glutamic acid molecule. One common method is the chemical synthesis starting from carbon-13 labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and isotopic enrichment of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The process includes the use of carbon-13 labeled starting materials and advanced purification techniques to achieve high isotopic purity .

Chemical Reactions Analysis

Decarboxylation to γ-aminobutyric acid (GABA)

2-Amino(513C)pentanedioic acid undergoes decarboxylation via glutamate decarboxylase (GAD) to form GABA, a major inhibitory neurotransmitter:

C5H9NO4GADC4H9NO2+CO2\text{C}_5\text{H}_9\text{NO}_4 \xrightarrow{\text{GAD}} \text{C}_4\text{H}_9\text{NO}_2 + \text{CO}_2

This reaction is pH-dependent and critical in neuronal signaling .

Transamination Reactions

It serves as an amino donor in transamination, producing α-ketoglutarate and other amino acids:

Glu+R-α-keto acidα-ketoglutarate+R-amino acid\text{Glu} + \text{R-α-keto acid} \rightleftharpoons \alpha\text{-ketoglutarate} + \text{R-amino acid}

This reversible reaction is central to amino acid biosynthesis .

Lactonization

Under acidic conditions, this compound forms lactones via intramolecular esterification. For example, reaction with epoxides yields cyclic β-amino acid derivatives (e.g., lactone 8 ) :

Epoxide+H2OLactone+Amine\text{Epoxide} + \text{H}_2\text{O} \rightarrow \text{Lactone} + \text{Amine}

This reaction proceeds via nucleophilic attack by the carboxyl group, favored in polar solvents like methanol .

Hydrolysis and Condensation

The compound reacts with acylating agents (e.g., Boc anhydride) to form protected derivatives, enabling peptide synthesis .

Scientific Research Applications

2-amino(513C)pentanedioic acid is widely used in scientific research due to its labeled carbon-13 atom, which allows for detailed tracking and analysis in various studies:

    Chemistry: Used in NMR spectroscopy to study molecular structures and interactions.

    Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

    Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino(513C)pentanedioic acid involves its incorporation into metabolic pathways where it acts similarly to natural glutamic acid. It interacts with various molecular targets, including enzymes and receptors, allowing researchers to study these interactions in detail. The labeled carbon-13 atom provides a unique marker that can be detected using specialized analytical techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Glutaric Acid (Pentanedioic Acid)
  • Structure : Unsubstituted pentanedioic acid (HOOC-(CH₂)₃-COOH).
  • Role: A dicarboxylic acid used industrially in polymer synthesis and as a precursor for bioactive compounds. It lacks the amino group, limiting its direct biological activity compared to 2-aminopentanedioic acid .
  • Key Data :

    Property Value
    Molecular Weight 132.12 g/mol
    Melting Point 95–98°C
    Natural Occurrence Metabolic intermediate in lysine/tryptophan catabolism .
Carglumic Acid ((2S)-2-(Carbamoylamino)Pentanedioic Acid)
  • Structure: L-glutamic acid derivative with a carbamoyl group at the α-amino position.
  • Therapeutic Use : FDA-approved for treating N-acetylglutamate synthase deficiency. It acts as an analog of N-acetylglutamate, enhancing urea cycle function .
  • Key Differentiator : Clinical utility contrasts with the experimental status of most glutamic acid derivatives.
2-(Phosphonomethyl)Pentanedioic Acid (2PMPA)
  • Structure: Phosphonomethyl substitution at the C2 position.
  • Activity : Potent glutamate carboxypeptidase II (GCPII) inhibitor (Ki = 0.3 nM), effective in preclinical models of neurological disorders (e.g., neuropathic pain, schizophrenia).
  • Limitations : Poor pharmacokinetics: short half-life (<1 h), low oral bioavailability (F < 2%), and minimal blood-brain barrier penetration .
  • Comparison: Unlike 2-amino(513C)pentanedioic acid, 2PMPA is pharmacologically active but unsuitable for clinical translation due to pharmacokinetic challenges .
2-(4-Methylbenzenesulphonamido)Pentanedioic Acid Derivatives
  • Structure : Sulphonamido group at C2 with bis-amide substitutions (e.g., ureide, anilide).
  • Anticancer Activity: In Vitro: IC₅₀ values in low micromolar range against MCF-7 (breast), K-562 (leukemia), and HT-29 (colon) cell lines . In Vivo: Suppressed Ehrlich ascites carcinoma growth in mice by >50% at 25 mg/kg .
  • Mechanism : Interferes with glutamine metabolism by inhibiting glutamine synthetase, critical for tumor cell proliferation .
  • Advantage Over Parent Compound : Derivatives exhibit enhanced activity due to improved membrane permeability and target binding from substituents (e.g., nitro or bromo groups) .

Functional Analogues in Folate Metabolism

Tetrahydrofolate (H₄Folate) Derivatives
  • Structure: 2-[[(Pteridinyl)methylamino]benzoyl]pentanedioic acid variants (e.g., 5-CH₃-H₄folate, 5-CHO-H₄folate).
  • Role : Serve as cofactors in one-carbon transfer reactions for nucleotide synthesis.
  • Comparison : While structurally distinct, these compounds share the pentanedioic acid backbone, emphasizing the versatility of this scaffold in diverse biochemical pathways .

Tumor-Targeting Compounds Involving PSMA

PSMA-Binding Agents
  • Context : Prostate-specific membrane antigen (PSMA), a glutamate carboxypeptidase, is overexpressed in prostate cancer and tumor neovasculature .
  • Relevance : Compounds like 2PMPA and 2-MPPA target PSMA’s enzymatic activity, but their clinical failure underscores the need for stable, bioavailable analogues .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Substituents/Modifications Molecular Weight (g/mol) Key Activity Clinical Status Reference
This compound ^13C at C5 ~155.13 (with ^13C) Metabolic tracing Research use only
Carglumic acid Carbamoyl at α-amino 190.16 Urea cycle activation FDA-approved
2PMPA Phosphonomethyl at C2 ~228.14 GCPII inhibition (neurological) Preclinical
2-(4-Me-Benzenesulphonamido) acid Sulphonamido + bis-amide derivatives ~350–450 Anticancer (glutamine antagonism) Experimental

Table 2: Anticancer Activity of Sulphonamido Derivatives

Derivative Cell Line (IC₅₀, μM) In Vivo Tumor Suppression (%)
p-Nitroanilide MCF-7: 12.3; K-562: 9.8 62% (Ehrlich ascites)
o-Bromoanilide HT-29: 8.5; A-498: 11.2 58%
Ureide OVACAR-3: 15.1 55%

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